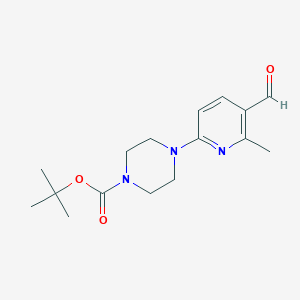

tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted at position 4 with a 5-formyl-6-methylpyridin-2-yl group and at position 1 with a tert-butyl carboxylate moiety. This structure combines the rigidity of the piperazine ring with the reactivity of the formyl group, making it a versatile intermediate in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The pyridine ring’s electron-deficient nature, enhanced by the formyl and methyl substituents, facilitates nucleophilic and electrophilic reactions, particularly in cross-coupling and condensation reactions.

Properties

Molecular Formula |

C16H23N3O3 |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

tert-butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H23N3O3/c1-12-13(11-20)5-6-14(17-12)18-7-9-19(10-8-18)15(21)22-16(2,3)4/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

ATMRHBHECDDLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Iodination of Pyridine Derivatives

The iodination step introduces iodine at the 5-position of 2-aminopyridine, forming 2-amino-5-iodopyridine. This reaction employs potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid, maintaining temperatures between 20–30°C to prevent decomposition. The crude product is purified via recrystallization in methanol-n-heptane, achieving 83% yield.

Reaction Conditions for Iodination

| Parameter | Value/Range |

|---|---|

| Temperature | 20–30°C |

| Reaction Time | 2–4 hours |

| Solvent | Concentrated H₂SO₄ |

| Yield | 83% |

Palladium-Catalyzed Coupling Reactions

The coupling of 2-amino-5-iodopyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine) is pivotal. This step employs Xantphos as a ligand and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) as a catalyst in toluene. Oxygen content is rigorously controlled (<0.5%) to prevent catalyst deactivation.

Optimized Coupling Protocol

-

Catalyst Loading : 0.08–0.10 wt% Pd₂(dba)₃ relative to 2-amino-5-iodopyridine.

-

Ligand Ratio : Xantphos at 0.11–0.13 wt% ensures stable palladium coordination.

-

Solvent System : Toluene (1.4–1.7 wt% relative to substrate) facilitates homogeneous mixing.

-

Temperature Profile : Reaction initiates at 30°C for 3 hours, followed by heating to 100°C for 2 hours.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Isolated Yield | 80–85% |

| Purity (HPLC) | >98% |

Comparative Analysis of Traditional vs. Optimized Methods

Conventional synthesis routes for analogous piperazine derivatives involve four steps: bromination, oxidation, coupling, and reduction. The optimized two-step method eliminates oxidation and reduction stages, reducing impurity generation and waste.

Advantages of the Optimized Route

-

Reduced Steps : From four to two, minimizing yield loss at each stage.

-

Lower Catalyst Load : Pd₂(dba)₃ usage is 50% lower compared to older protocols.

-

Improved Safety : Avoids hazardous Zn(Hg)/HCl reduction systems.

Purification and Characterization

Post-reaction purification involves hot filtration with activated carbon to remove palladium residues, followed by recrystallization in methanol. Structural confirmation is achieved via:

-

¹H/¹³C NMR : Peaks at δ 8.2 (pyridine-H), δ 1.4 (tert-butyl), and δ 9.8 (formyl-CHO).

-

LCMS : Molecular ion peak at m/z 335.40 [M+H]⁺.

Industrial-Scale Considerations

Scaling production requires addressing:

Chemical Reactions Analysis

tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes . Its unique structure makes it valuable for various research purposes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact mechanism can vary depending on the context in which it is used, but it generally involves binding to target molecules and modulating their activity . This can lead to various biological effects, making it a useful compound for research .

Comparison with Similar Compounds

Electron-Withdrawing Groups

- tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate (): Replacing the formyl group (-CHO) with a cyano (-CN) group reduces electrophilicity but retains electron-withdrawing properties. The cyano group enhances metabolic stability compared to the aldehyde, which may oxidize under physiological conditions. This derivative is advantageous in kinase inhibitor design due to improved binding to ATP pockets .

- tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate ():

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions. In contrast, the formyl group in the target compound is more reactive toward nucleophilic additions (e.g., reductive amination).

Electron-Donating Groups

- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate ():

The hydroxyl group increases solubility via hydrogen bonding but reduces lipophilicity (logP = 1.2 vs. 2.5 for the target compound). This derivative is less reactive in metal-catalyzed reactions compared to the formyl-containing compound . - tert-Butyl 4-(5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate ():

The methoxycarbonyl (-COOMe) group is hydrolytically stable under basic conditions, whereas the formyl group may undergo oxidation to carboxylic acid. This ester derivative is often used as a prodrug intermediate .

Piperazine Core Modifications

N-Substituents

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate ():

The piperidin-4-yl group introduces a secondary amine, increasing basicity (pKa ~10.5 vs. ~7.5 for the target compound). This modification enhances membrane permeability in CNS-targeting drugs . - tert-Butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate (): The sulfonyl group (-SO2-) improves binding to serine proteases and PARP1 inhibitors. However, it reduces solubility compared to the formyl-substituted derivative .

Biological Activity

tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C16H23N3O3

- Molecular Weight : 305.37 g/mol

- IUPAC Name : this compound

- Physical State : White to off-white solid

- Melting Point : 126ºC

- Boiling Point : 460.8ºC at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-formyl-6-methylpyridin-2-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. This process can be optimized through various chemical reactions, including oxidation, reduction, and substitution, allowing for the efficient production of this compound in laboratory settings.

Biological Activity

Research on the biological activity of this compound is still in its early stages; however, several studies suggest that it exhibits notable interactions with biological targets:

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study investigating similar piperazine derivatives showed that compounds with structural similarities can act as inhibitors of acetylcholinesterase, which is crucial for preventing neurodegenerative diseases such as Alzheimer's . Although direct studies on this compound are lacking, its analogs demonstrate potential neuroprotective properties.

- Inflammation Modulation :

-

Antioxidant Activity :

- While direct antioxidant activity has not been conclusively demonstrated for this specific compound, similar structures have shown varying degrees of antioxidant properties in cellular models. Further research is needed to quantify these effects specifically for this compound.

Comparative Analysis with Similar Compounds

The following table outlines comparative features of structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | 479226-10-3 | Lacks methyl substitution at position 6 of pyridine |

| tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | 127188-33-4 | Methyl substitution at position 6 instead of 5 |

| tert-butyl 4-(5-hydroxy-pyridin-2-yl)piperazine-1-carboxylate | 1350885-65-2 | Hydroxymethyl instead of formyl group |

The presence of the formyl group at position 5 along with the methyl substitution at position 6 distinguishes this compound from its analogs, potentially influencing its biological activity and chemical reactivity.

Q & A

Synthesis and Experimental Design

1.1 (Basic) Q. What are the key synthetic steps for preparing tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate? The synthesis typically involves:

Coupling Reactions : A pyridine derivative (e.g., 5-formyl-6-methylpyridin-2-yl) is coupled to a Boc-protected piperazine via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling. Pd-based catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol under reflux are common .

Protection/Deprotection : The Boc group is retained during coupling but may require deprotection (e.g., HCl/dioxane) for downstream functionalization .

Purification : Silica gel chromatography (e.g., ethyl acetate/petroleum ether gradients) ensures high purity (>95%) .

1.2 (Advanced) Q. How can regioselectivity be controlled when introducing substituents on the pyridine ring?

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position substituents. For example, methoxy groups at C-2 can direct formylation to C-5 via lithiation .

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side products (e.g., 100°C, 3 hours) .

- Computational Modeling : DFT calculations predict electronic effects of substituents, guiding reagent selection .

Structural Characterization

2.1 (Basic) Q. What spectroscopic methods confirm the structure of this compound?

- NMR : Key signals include:

- ¹H NMR: Boc tert-butyl singlet at δ 1.46 ppm; pyridyl protons at δ 8.3–7.0 ppm .

- ¹³C NMR: Carbonyl (C=O) at ~155 ppm; formyl (CHO) at ~190 ppm .

- HRMS : Exact mass (e.g., m/z 372.2 [M+H]⁺) confirms molecular formula .

2.2 (Advanced) Q. How are overlapping NMR signals resolved for accurate structural assignment?

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish adjacent groups (e.g., piperazine vs. pyridine protons) .

- Variable Temperature NMR : Reduces signal broadening caused by rotational hindrance in the piperazine ring .

Functional Group Reactivity

3.1 (Basic) Q. How is the formyl group stabilized during synthesis?

- Inert Atmosphere : Reactions conducted under N₂/Ar to prevent oxidation .

- Protection as Acetal : Temporarily mask the formyl group using ethylene glycol under acidic conditions .

3.2 (Advanced) Q. What strategies prevent undesired nucleophilic attack on the formyl group?

- Low-Temperature Reactions : Maintain reactions at 0–5°C to slow reactivity .

- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) on the piperazine to shield the formyl group .

Applications in Drug Discovery

4.1 (Basic) Q. How is this compound used as an intermediate in medicinal chemistry?

- Core Scaffold : The piperazine-pyridine framework is a building block for kinase inhibitors or antimicrobial agents.

- Functionalization : The formyl group enables condensation with amines/hydrazines to form Schiff bases or hydrazones .

4.2 (Advanced) Q. What methodologies optimize bioactivity through structural modifications?

- SAR Studies : Systematic variation of substituents (e.g., replacing methyl with halogen) to enhance target binding .

- Click Chemistry : Azide-alkyne cycloaddition on the piperazine ring introduces triazole moieties for improved solubility .

Data Analysis and Contradictions

5.1 (Basic) Q. How are conflicting HPLC purity results resolved?

- Gradient Optimization : Adjust mobile phase ratios (e.g., acetonitrile/water) to improve peak resolution .

- Spiking Experiments : Compare retention times with a pure reference standard .

5.2 (Advanced) Q. Why do different synthetic routes yield varying enantiomeric excess (ee)?

- Catalyst Chirality : Pd catalysts with chiral ligands (e.g., BINAP) improve stereocontrol .

- Kinetic vs. Thermodynamic Control : Higher temperatures favor racemization; low-temperature quenching preserves ee .

Computational and Mechanistic Insights

6.1 (Advanced) Q. How can DFT calculations predict reaction pathways for this compound?

- Transition State Modeling : Identifies energy barriers for key steps (e.g., formylation vs. methylation) .

- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., THF vs. DMF) for reaction efficiency .

Stability and Storage

7.1 (Basic) Q. What storage conditions prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.